molecular formula C21H22FN5O B5319417 2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide

2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide

Katalognummer B5319417
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: CKPIMTUTGPRXQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide, also known as JNJ-40411813, is a novel and potent small molecule inhibitor of the protein kinase CK1δ. This compound is being studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and metabolic disorders.

Wirkmechanismus

2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide is a potent and selective inhibitor of CK1δ. It binds to the ATP-binding pocket of CK1δ and inhibits its kinase activity. This leads to the reduction of phosphorylation of downstream targets of CK1δ, such as tau protein, α-synuclein, and β-catenin. The inhibition of CK1δ by this compound has been shown to induce apoptosis in cancer cells, reduce tau phosphorylation in Alzheimer's disease, reduce α-synuclein phosphorylation in Parkinson's disease, and improve insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the disease model studied. In cancer, this compound has been shown to induce apoptosis in cancer cells, reduce tumor growth, and sensitize cancer cells to chemotherapy. In Alzheimer's disease, this compound has been shown to reduce tau phosphorylation, improve cognitive function, and reduce amyloid beta accumulation. In Parkinson's disease, this compound has been shown to reduce α-synuclein phosphorylation, improve motor function, and reduce neuroinflammation. In diabetes and obesity, this compound has been shown to improve insulin sensitivity, reduce body weight, and improve glucose and lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide has several advantages as a research tool, including its potency and selectivity for CK1δ, its ability to inhibit CK1δ in vivo, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments. One limitation is its high cost, which may limit its availability to some researchers. Another limitation is the lack of long-term safety data, which may limit its use in preclinical studies.

Zukünftige Richtungen

There are several future directions for the research on 2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide. One direction is the further characterization of its mechanism of action, particularly in the context of its effects on downstream targets of CK1δ. Another direction is the evaluation of its safety and efficacy in clinical trials for various diseases. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections, could be explored. Finally, the development of more potent and selective CK1δ inhibitors could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases.

Synthesemethoden

The synthesis of 2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide involves a series of chemical reactions, starting from commercially available starting materials. The detailed synthesis method has been described in a patent application filed by Janssen Pharmaceutica NV (WO2018152376A1). The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The final compound is obtained as a white solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where CK1δ has been identified as a potential therapeutic target. CK1δ is a serine/threonine protein kinase that plays a key role in the regulation of cell proliferation, differentiation, and apoptosis. Overexpression of CK1δ has been observed in various types of cancer, including breast, lung, and colon cancer. Inhibition of CK1δ has been shown to suppress tumor growth and induce apoptosis in cancer cells.
This compound has also been studied for its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. Inhibition of CK1δ has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. Similarly, CK1δ has been shown to play a role in the regulation of α-synuclein phosphorylation, which is a key protein involved in Parkinson's disease. Inhibition of CK1δ has been shown to reduce α-synuclein phosphorylation and improve motor function in animal models of Parkinson's disease.
This compound has also been studied for its potential applications in metabolic disorders, such as diabetes and obesity. CK1δ has been shown to play a role in the regulation of glucose and lipid metabolism. Inhibition of CK1δ has been shown to improve insulin sensitivity and reduce body weight in animal models of diabetes and obesity.

Eigenschaften

IUPAC Name

2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-13-5-6-17(20(23)28)21(25-13)27-9-7-14(8-10-27)19-18(12-24-26-19)15-3-2-4-16(22)11-15/h2-6,11-12,14H,7-10H2,1H3,(H2,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPIMTUTGPRXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)N2CCC(CC2)C3=C(C=NN3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.